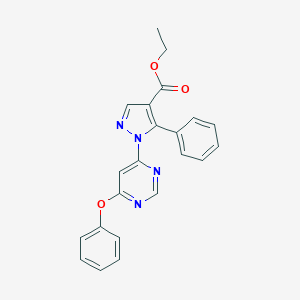
ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate is a synthetic compound that belongs to the pyrazole family. It has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate involves the inhibition of specific kinases. The compound binds to the active site of the kinase and prevents its activity. This leads to the disruption of the signaling pathways that are regulated by the kinase, resulting in altered cellular functions.
Biochemical and Physiological Effects:
Ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate has been shown to have biochemical and physiological effects on cells. The compound has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in various cell types. Additionally, the compound has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate in lab experiments include its high potency and specificity for specific kinases. The compound has been extensively studied, and its mechanism of action is well understood. The limitations of using the compound in lab experiments include its complex synthesis method and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate. These include:
1. Investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory disorders.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Investigation of the compound's effects on specific signaling pathways and cellular functions.
4. Investigation of the compound's potential as a tool compound for the study of other proteins and cellular processes.
5. Investigation of the compound's potential as a diagnostic tool for the detection of specific diseases.
Conclusion:
Ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been shown to have high potency and specificity for specific kinases, making it a valuable tool for the study of various cellular processes. Further research is needed to fully understand the compound's potential as a therapeutic agent and diagnostic tool.
Méthodes De Synthèse
Ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate is synthesized through a multi-step process involving the reaction of various reagents. The synthesis method is complex and requires expertise in organic chemistry. The synthesis process has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
Ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate has been studied for its potential applications in scientific research. It has been used as a tool compound to investigate the biological functions of various proteins, including kinases and phosphatases. The compound has been shown to inhibit the activity of specific kinases, which are involved in the regulation of various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Propriétés
Nom du produit |
ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate |
|---|---|
Formule moléculaire |
C22H18N4O3 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
ethyl 1-(6-phenoxypyrimidin-4-yl)-5-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C22H18N4O3/c1-2-28-22(27)18-14-25-26(21(18)16-9-5-3-6-10-16)19-13-20(24-15-23-19)29-17-11-7-4-8-12-17/h3-15H,2H2,1H3 |
Clé InChI |
QBSZRJVFJCULMC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{[2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoyl]amino}benzoate](/img/structure/B287105.png)
![N-[4-(4-methylbenzoyl)phenyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287108.png)



![1,5-diphenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B287117.png)
![1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B287118.png)

![2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B287120.png)
![1-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B287121.png)



